molecular formula C13H16ClF3N2O3 B1424039 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1219957-05-7

4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1424039
M. Wt: 340.72 g/mol
InChI Key: SLFGGPPYNQCOKL-UHFFFAOYSA-N
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Description

4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride, also known as 4-NMPH, is a compound belonging to the class of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in water and ethanol. 4-NMPH is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents and antibiotics. It also has potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibition

Li et al. (2005) studied structures related to 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride and found that such compounds are protoporphyrinogen IX oxidase inhibitors. The crystal structures of these molecules indicated interactions that might be relevant in this inhibition process, particularly in the context of molecular sheets formed via C-H...O interactions (Li et al., 2005).

Aspartic Protease Inhibition

Saify et al. (2011) reported on the synthesis and aspartic protease inhibitory activity of piperidine derivatives. Their study found that the attachment of a nitro group in the benzene ring, which is a feature of the compound , plays a significant role in inhibiting plasmepsin-II of Plasmodium falciparum (Saify et al., 2011).

Nucleophilic Aromatic Substitution Reactions

Isanbor & Babatunde (2019) studied the effects of trifluoromethyl groups on the reactivity of nitrophenyl ethers with nucleophiles. This study is relevant because the trifluoromethyl group is a key component of 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride. Their findings highlight the significant role of such groups in influencing chemical reactivity (Isanbor & Babatunde, 2019).

Synthesis and Bioactivity Studies

Unluer et al. (2016) conducted a study on the synthesis and bioactivity of certain Mannich bases with a piperidine moiety. Their research evaluated the cytotoxicity and carbonic anhydrase inhibitory activities of these compounds, providing insights into the potential therapeutic applications of compounds with a piperidine structure (Unluer et al., 2016).

Structural Characterization in Drug Synthesis

Eckhardt et al. (2020) reported the structural characterization of a compound similar to 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride, as a side product in the synthesis of anti-tuberculosis drug candidates. This study highlights the importance of structural analysis in drug development and the potential applications of such compounds in medical research (Eckhardt et al., 2020).

properties

IUPAC Name

4-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3.ClH/c14-13(15,16)10-1-2-12(11(7-10)18(19)20)21-8-9-3-5-17-6-4-9;/h1-2,7,9,17H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFGGPPYNQCOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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